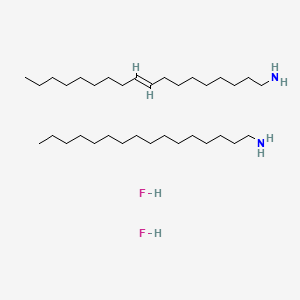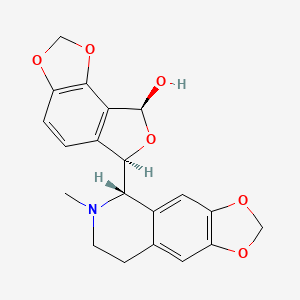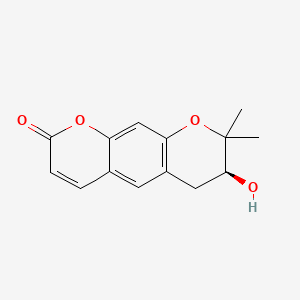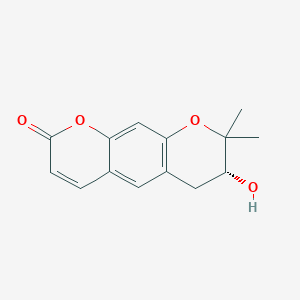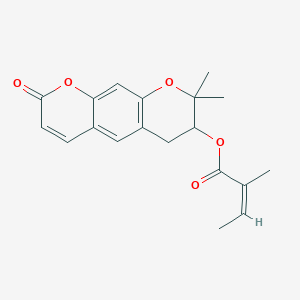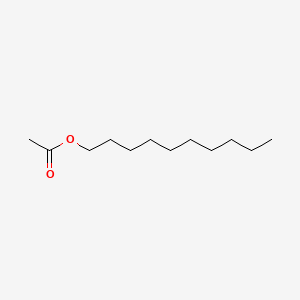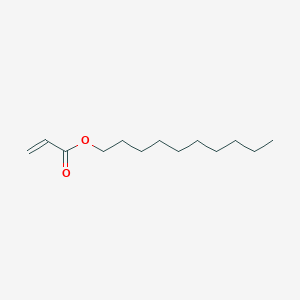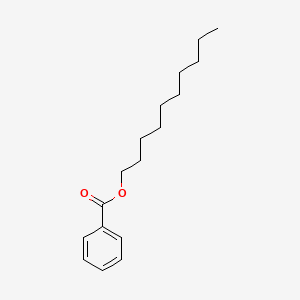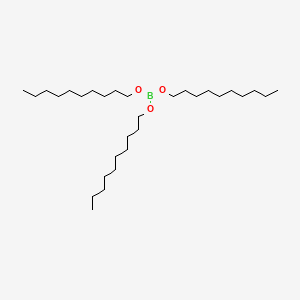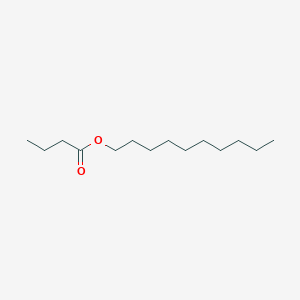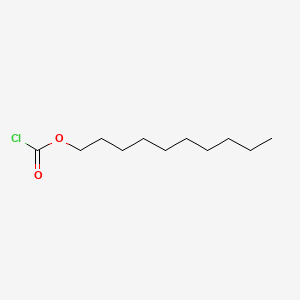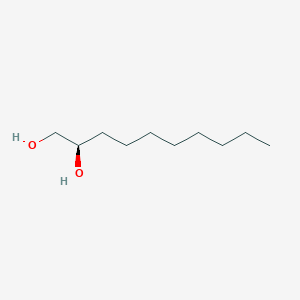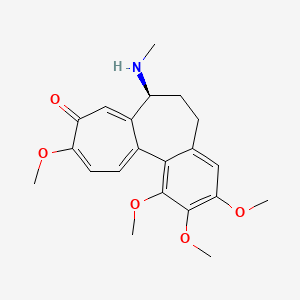
秋水仙胺
描述
Demecolcine, also known as colcemid, is a synthetic derivative of the natural alkaloid colchicine. It is primarily used in scientific research and medicine due to its ability to depolymerize microtubules, thereby inhibiting cell division. This compound is less toxic than colchicine and is often utilized in chemotherapy and cytogenetic studies .
科学研究应用
秋水仙胺在科学研究中具有广泛的应用:
化学: 它用于研究微管的动力学及其在细胞分裂中的作用。
生物学: 秋水仙胺用于核型分析和细胞周期研究,以使细胞停滞在中期。
医学: 它用于化疗,通过使肿瘤细胞在细胞周期中的辐射敏感阶段同步来提高癌症放射治疗的效果。
作用机制
秋水仙胺通过与微管蛋白结合而发挥作用,微管蛋白形成微管。这种结合抑制了微管的聚合,阻止了有丝分裂纺锤体的形成,并使细胞停滞在中期。 在低浓度下,秋水仙胺抑制微管动力学,而在高浓度下,它促进微管从微管组织中心分离 .
类似化合物:
秋水仙碱: 一种天然生物碱,具有类似的微管解聚性质,但毒性更高。
长春碱: 另一种用于化疗的微管解聚剂。
长春新碱: 与长春碱类似,用于癌症治疗。
独特性: 秋水仙胺的独特性在于其与秋水仙碱相比毒性较低,并且能够更快地与微管蛋白结合。 这使其成为研究和临床环境中宝贵的工具 .
生化分析
Biochemical Properties
Demecolcine depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase . During cell division, demecolcine inhibits mitosis at metaphase by inhibiting spindle formation . It acts by two distinct mechanisms. At very low concentration, it binds to the microtubule plus end to suppress microtubule dynamics . At higher concentration, demecolcine can promote microtubule detachment from the microtubule organizing center .
Cellular Effects
Demecolcine has a significant impact on various types of cells and cellular processes. It influences cell function by affecting the cell division process. By inhibiting spindle formation, it arrests cells in metaphase, which allows for cell harvest and karyotyping to be performed . It has been used medically to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase .
Molecular Mechanism
Demecolcine acts as a microtubule-depolymerizing drug. At very low concentrations, it binds to the microtubule plus end, suppressing microtubule dynamics . At higher concentrations, demecolcine promotes microtubule detachment from the microtubule organizing center . Detached microtubules with unprotected minus ends depolymerize over time .
Temporal Effects in Laboratory Settings
The effects of Demecolcine change over time in laboratory settings. It has been observed that the cytotoxicity of the cells seems to correlate better with microtubule detachment . Lower concentrations affect microtubule dynamics and cell migration .
Dosage Effects in Animal Models
The effects of Demecolcine vary with different dosages in animal models
Metabolic Pathways
Demecolcine is involved in the biosynthetic pathway where a series of specialized metabolic enzymes collectively convert 1-phenethyl-isoquinoline, a compound produced early in the biosynthetic pathway, to N-formyl-demecolcine .
Subcellular Localization
The subcellular localization of Demecolcine varies in a cell cycle-dependent manner . During interphase, Demecolcine is distributed throughout the cell and it accumulates at various positions in different stages .
准备方法
合成路线和反应条件: 秋水仙胺由秋水仙碱合成,通过用甲基取代氨基部分上的乙酰基。 该过程涉及多个步骤,包括甲基化和纯化 .
工业生产方法: 在工业环境中,秋水仙胺通过一系列化学反应生产,以确保高纯度和产量。 该过程通常涉及使用有机溶剂和催化剂来促进秋水仙碱的甲基化 .
反应类型:
氧化: 秋水仙胺可以发生氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将秋水仙胺转化为其还原形式,改变其化学性质。
取代: 秋水仙胺可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 各种卤化剂和亲核试剂可用于取代反应。
主要形成的产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化会导致秋水仙胺氧化物的形成,而还原会导致秋水仙胺醇的形成 .
相似化合物的比较
Colchicine: A natural alkaloid with similar microtubule-depolymerizing properties but higher toxicity.
Vinblastine: Another microtubule-depolymerizing agent used in chemotherapy.
Vincristine: Similar to vinblastine, used in cancer treatment.
Uniqueness: Demecolcine is unique due to its lower toxicity compared to colchicine and its ability to bind to tubulin more rapidly. This makes it a valuable tool in both research and clinical settings .
属性
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020342 | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Demecolcine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
477-30-5 | |
| Record name | Demecolcine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demecolcine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demecolcine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demecolcine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECOLCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z01IVE25KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Colcemid and how does it interact with this target?
A1: Colcemid primarily targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. It binds to tubulin, the protein subunit of microtubules, preventing their assembly and promoting their disassembly [, , , , ].
Q2: What are the downstream consequences of Colcemid's interaction with microtubules?
A2: By disrupting microtubule dynamics, Colcemid interferes with several cellular processes:
- Mitotic Arrest: Colcemid disrupts the formation of the mitotic spindle, a structure composed of microtubules crucial for chromosome segregation during cell division. This leads to metaphase arrest, blocking cells in this stage of mitosis [, , , , ].
- Changes in Cell Morphology: Colcemid treatment can induce various morphological alterations in different cell types, including rounding up of cells, formation of membrane projections, and altered spreading patterns [, , , , ].
- Apoptosis Induction: Prolonged exposure to Colcemid can trigger apoptosis, a programmed cell death pathway, in certain cell types [, ].
- Effects on Intracellular Transport: Microtubules serve as tracks for intracellular transport. Colcemid disrupts this process, impacting the movement of organelles and molecules within the cell [, ].
Q3: What is the molecular formula and weight of Colcemid?
A3: Colcemid (Demecolcine) has the molecular formula C21H25NO5 and a molecular weight of 371.42 g/mol.
Q4: Is there any spectroscopic data available for Colcemid?
A4: While the provided research articles don't delve into detailed spectroscopic data, fluorescently labeled Colcemid analogs, like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)--Colcemid (NBD-Colcemid), have been used in studies to investigate its binding interactions with proteins [].
Q5: How is Colcemid utilized in biological research?
A5: Colcemid is a valuable tool in various research areas:
- Cell Cycle Studies: Its ability to arrest cells in metaphase makes it useful for synchronizing cell populations, facilitating studies on cell cycle progression and regulation [, , ].
- Chromosome Analysis: Colcemid treatment is routinely used in karyotyping procedures to condense chromosomes, allowing for their visualization and analysis for genetic abnormalities [, , ].
- Cytoskeletal Research: Studying the effects of Colcemid on cells helps elucidate the roles of microtubules in diverse cellular processes, including cell division, morphology, and intracellular transport [, , , ].
- Cancer Research: Colcemid's anti-mitotic properties have led to its investigation as a potential anti-cancer agent. Understanding its mechanisms of action and resistance is crucial for developing more effective therapies [, , ].
Q6: Are there any therapeutic applications of Colcemid?
A6: Yes, Colcemid has been used in clinical settings for specific purposes:
Q7: What are the potential toxic effects associated with Colcemid?
A7: Colcemid, like other microtubule-disrupting agents, can exhibit toxicity, especially at higher doses or with prolonged exposure. Common side effects include:
Q8: What are the future research directions for Colcemid?
A8:
- Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms underlying resistance to Colcemid and other microtubule-targeting agents to overcome drug resistance in cancer treatment [].
- Developing Safer Analogs: Exploring the structure-activity relationship of Colcemid can lead to the development of analogs with improved efficacy and reduced toxicity [, ].
- Targeted Drug Delivery: Strategies to deliver Colcemid specifically to cancer cells could enhance its therapeutic index and minimize systemic side effects [].
- Combination Therapies: Investigating the synergistic effects of Colcemid with other anti-cancer agents could potentially improve treatment outcomes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


